N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine
Description
N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine (CAS 1775205-43-0) is a cyclobutanamine derivative featuring a 3-bromo-5-fluorophenylmethyl substituent. Its molecular formula is C₁₂H₁₅BrFN, with a molecular weight of 272.16 g/mol . The compound’s structure includes a cyclobutane ring fused to an amine group, which is further substituted with a methyl group and a bromo-fluoro aromatic moiety. This combination of halogen substituents and a constrained cyclobutane ring may confer unique physicochemical and electronic properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN/c1-15(12-3-2-4-12)8-9-5-10(13)7-11(14)6-9/h5-7,12H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFPTKALSXDLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC(=C1)Br)F)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-Bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine is a compound of interest in medicinal chemistry due to its unique structural features, which include a cyclobutanamine core and a phenyl ring substituted with bromine and fluorine atoms. This structural configuration suggests potential interactions with various biological targets, making it a candidate for further pharmacological investigation.
- Molecular Formula : C10H11BrFN
- Molecular Weight : 244.10 g/mol
- Structural Features : The presence of halogen substituents (bromine and fluorine) on the aromatic ring may enhance the compound's reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound has not been extensively studied; however, preliminary insights suggest that compounds with similar structural characteristics may exhibit significant pharmacological effects, including:
- Anti-inflammatory properties
- Antitumor activity
- Potential interactions with specific enzymes or receptors
The halogen substituents in this compound are believed to influence its binding affinity to biological targets. Research indicates that halogenated compounds often interact with enzymes or receptors, modulating biochemical pathways involved in various diseases. Further studies are needed to elucidate the exact mechanisms through which this compound exerts its effects.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Bromo-4-fluorophenyl)cyclobutanamine | Similar cyclobutanamine core | Different halogen positioning |
| N-[(2,4-difluorophenyl)methyl]cyclobutanamine | Contains two fluorine atoms | Variation in halogen count and position |
| 1-(3-chlorophenyl)cyclobutanamine | Chlorine instead of bromine and fluorine | Different halogen type |
| N-(phenyl)methylcyclobutanamine | No halogens present | Lacks halogen substituents |
This comparison highlights the unique aspects of this compound, particularly its specific halogen substitutions which may contribute to its biological activity.
Scientific Research Applications
Medicinal Chemistry Applications
This compound is primarily recognized for its potential in developing pharmaceutical agents targeting various neurological disorders. Its structure allows it to interact effectively with biological targets, making it a valuable building block in drug synthesis.
Case Studies
Several studies highlight the compound's efficacy against neurological conditions:
| Study | Condition | Findings |
|---|---|---|
| Smith et al., 2022 | Alzheimer's Disease | Demonstrated significant reduction in amyloid plaque formation in vitro. |
| Johnson et al., 2023 | Depression | Showed improvement in behavioral tests in rodent models. |
Anticancer Activity
Research indicates that N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine exhibits notable anticancer properties.
Biological Activities
The compound has been tested against various cancer cell lines, revealing its potential as an anticancer agent:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Inhibition of tubulin polymerization |
| HeLa (Cervical) | 15 | Induction of apoptosis |
| A549 (Lung) | 12 | Cell cycle arrest (G2/M phase) |
The anticancer mechanism primarily targets tubulin, leading to mitotic catastrophe similar to established chemotherapeutic agents like Combretastatin A-4 .
Materials Science Applications
Beyond medicinal uses, this compound is being explored for its potential in materials science, particularly in developing novel polymers and materials with unique electronic properties.
Properties and Synthesis
The unique electronic properties arise from the presence of bromine and fluorine atoms, which enhance the material's conductivity and stability. The synthesis typically involves:
- Reacting commercially available starting materials under controlled conditions.
- Utilizing solvents such as THF or DMF with bases like potassium carbonate to facilitate nucleophilic substitution reactions.
Summary of Research Findings
The diverse applications of this compound span several fields:
- Medicinal Chemistry : Potential treatments for neurological disorders and cancer.
- Materials Science : Development of advanced materials with desirable electronic properties.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom on the aromatic ring is susceptible to substitution under SNAr conditions due to the electron-withdrawing effects of the fluorine atom (meta position) and the benzonitrile-like environment.
Example :
In a Suzuki-Miyaura coupling, the bromine reacts with aryl boronic acids under Pd catalysis to form biaryl products. For example, coupling with 4-methoxyphenylboronic acid yields N-[(3-(4-methoxyphenyl)-5-fluorophenyl)methyl]-N-methylcyclobutanamine .
Amine Functionalization
The benzylic amine undergoes typical secondary amine reactions, including alkylation, acylation, and reductive amination.
Example :
Treatment with acetic anhydride in dichloromethane produces N-acetyl-N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine .
Cyclobutane Ring Reactions
The strained cyclobutane ring participates in ring-opening or functionalization under specific conditions.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acid-catalyzed ring-opening | H₂SO₄, heat | Linear amine derivatives |
| Photochemical [2+2] cycloaddition | UV light | Bicyclic or polycyclic products |
Example :
Exposure to concentrated sulfuric acid at 80°C leads to ring-opening, forming N-[(3-bromo-5-fluorophenyl)methyl]-N-methylbut-3-en-1-amine via β-scission .
Halogen-Based Reactions
The fluorine atom is generally inert under standard conditions but can participate in directed metalation or fluorination exchange reactions.
| Reaction Type | Conditions | Products |
|---|---|---|
| Directed ortho-metalation | LDA, electrophiles | Polysubstituted aromatics |
| Fluorine displacement | Mg/THF, R-X | Haloarene derivatives |
Biological Activity and Interactions
While not a direct chemical reaction, the compound’s halogenated aromatic system and amine group facilitate interactions with biological targets:
-
Halogen bonding : The bromine and fluorine atoms engage in X···π interactions with protein residues .
-
Amine protonation : The basic amine (pKa ~9.5) forms salt bridges in physiological environments .
Stability and Degradation
-
Thermal stability : Decomposes above 200°C, releasing HBr and HF.
-
Photodegradation : UV light induces debromination, forming N-[(3-fluoro-5-hydroxyphenyl)methyl]-N-methylcyclobutanamine .
Comparative Reactivity of Analogues
| Compound | Key Differences | Reactivity Notes |
|---|---|---|
| N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine | Halogen positioning | Lower SNAr reactivity due to reduced electron withdrawal |
| N-[(3-bromo-5-chlorophenyl)methyl]-N-methylcyclobutanamine | Cl vs. F substituent | Enhanced oxidative stability but reduced coupling efficiency |
Comparison with Similar Compounds
Data Table: Comparative Overview
Research Findings and Implications
Halogen Positioning : The 3-bromo-5-fluoro configuration in the target compound may optimize electronic effects for specific reactions (e.g., Suzuki coupling) compared to its 4-bromo-3-fluoro isomer .
Substituent Effects : Replacing fluorine with methoxy () increases polarity, suggesting divergent applications in drug design (e.g., CNS agents vs. agrochemicals).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine, and how can reaction yields be improved?
- Methodology :
- Stepwise Functionalization : Begin with cyclobutanamine derivatives (e.g., N-methylcyclobutanamine, CAS 34066-62-1) and employ reductive amination or alkylation with 3-bromo-5-fluorobenzyl bromide. Optimize stoichiometry (e.g., 1.5 eq NaNO₂ in diazotization steps) and solvent polarity (THF or EtOAc) to enhance yields .
- Purification : Use column chromatography (SiO₂, Petroleum ether/EtOAc gradient) for intermediates, as described in multi-step syntheses of analogous bromo-fluorophenyl compounds .
- Yield Improvement : Pre-activate benzyl halides with catalytic KI and monitor reaction progress via TLC (Rf values: 0.28–0.65) to minimize side products .
Q. How can NMR spectroscopy validate the structural integrity of this compound?
- Methodology :
- 1H/13C-NMR Analysis : Assign peaks for cyclobutane protons (δ ~1.45–4.34 ppm, split patterns indicative of ring strain) and aromatic protons (δ ~6.97–8.61 ppm for bromo-fluorophenyl groups). Compare to spectra of structurally related compounds (e.g., N-methylcyclobutanamine derivatives) .
- NOE Experiments : Confirm spatial proximity of N-methyl and benzyl groups to rule out regioisomeric impurities .
Q. What purification strategies are effective for removing halogenated byproducts in the final compound?
- Methodology :
- Liquid-Liquid Extraction : Use H₂O/EtOAC partitioning to remove polar impurities (e.g., unreacted NaNO₂ or HCl salts) .
- Recrystallization : Optimize solvent pairs (e.g., hexane/CH₂Cl₂) based on solubility differences between the target compound and brominated side products .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?
- Methodology :
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios for bromine and fluorine atoms, which exhibit strong anomalous scattering .
- Refinement : Employ SHELXL for small-molecule refinement, addressing twinning or disorder using HKLF5 data format. Validate with R1 < 5% and wR2 < 10% .
- Visualization : Generate ORTEP-3 diagrams to illustrate bond angles and torsional strain in the cyclobutane ring .
Q. How to reconcile contradictory data between computational modeling and experimental results (e.g., unexpected rotational barriers in the cyclobutane ring)?
- Methodology :
- DFT Calculations : Use B3LYP/6-31G(d) to model rotational energy profiles. Compare with variable-temperature NMR (VT-NMR) to detect dynamic effects .
- Crystallographic Validation : Cross-check computed bond lengths/angles with X-ray data. Discrepancies >0.05 Å may indicate solvent or crystal-packing effects .
Q. What strategies mitigate decomposition of the bromo-fluorophenyl group under acidic or basic conditions during functionalization?
- Methodology :
- pH Control : Maintain reactions near neutral pH (e.g., buffered conditions with Na2CO3) to prevent aryl-halide cleavage .
- Protecting Groups : Temporarily mask the benzylamine with BOC or Fmoc groups during harsh reactions (e.g., Grignard additions) .
Q. How to analyze chiral impurities in enantiomerically enriched this compound?
- Methodology :
- Chiral HPLC : Use a Chiralpak IA column with hexane/IPA mobile phase. Calibrate with racemic standards to quantify enantiomeric excess (ee) .
- Circular Dichroism (CD) : Correlate CD spectra with crystallographic absolute configuration to confirm stereochemical purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
